Cas no 2384598-60-9 (4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid)
4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1609270
- 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid
- 2384598-60-9
- 4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid
-
- Inchi: 1S/C10H17NO4/c12-8(13)9(2-5-15-6-3-9)10(14)1-4-11-7-10/h11,14H,1-7H2,(H,12,13)
- InChI Key: MKSFVSYMFCWRAS-UHFFFAOYSA-N
- SMILES: OC1(CNCC1)C1(C(=O)O)CCOCC1
Computed Properties
- Exact Mass: 215.11575802g/mol
- Monoisotopic Mass: 215.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.9
- Topological Polar Surface Area: 78.8Ų
4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1609270-0.05g |
4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid |
2384598-60-9 | 0.05g |
$768.0 | 2023-05-25 | ||
| Enamine | EN300-1609270-0.1g |
4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid |
2384598-60-9 | 0.1g |
$804.0 | 2023-05-25 | ||
| Enamine | EN300-1609270-0.25g |
4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid |
2384598-60-9 | 0.25g |
$840.0 | 2023-05-25 | ||
| Enamine | EN300-1609270-0.5g |
4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid |
2384598-60-9 | 0.5g |
$877.0 | 2023-05-25 | ||
| Enamine | EN300-1609270-1.0g |
4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid |
2384598-60-9 | 1g |
$914.0 | 2023-05-25 | ||
| Enamine | EN300-1609270-2.5g |
4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid |
2384598-60-9 | 2.5g |
$1791.0 | 2023-05-25 | ||
| Enamine | EN300-1609270-5.0g |
4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid |
2384598-60-9 | 5g |
$2650.0 | 2023-05-25 | ||
| Enamine | EN300-1609270-10.0g |
4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid |
2384598-60-9 | 10g |
$3929.0 | 2023-05-25 | ||
| Enamine | EN300-1609270-50mg |
4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid |
2384598-60-9 | 50mg |
$768.0 | 2023-09-23 | ||
| Enamine | EN300-1609270-100mg |
4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid |
2384598-60-9 | 100mg |
$804.0 | 2023-09-23 |
4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid
Introduction to 4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid (CAS No. 2384598-60-9)
4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid, identified by the CAS number 2384598-60-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a pyrrolidine core linked to an oxane ring via a carboxylic acid functionality, has garnered attention due to its structural complexity and potential biological activity. The presence of both hydroxyl and carboxylic acid groups makes it a versatile scaffold for further chemical modifications, enabling the synthesis of derivatives with tailored properties for therapeutic applications.
The structural motif of 4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid combines elements that are frequently encountered in biologically active molecules. The pyrrolidine ring is a common pharmacophore in drug discovery, often found in small-molecule inhibitors and agonists targeting various biological pathways. Its three-dimensional shape and hydrogen bonding capabilities contribute to its interactions with biological targets. The oxane ring, a saturated heterocycle with an oxygen atom, introduces additional conformational flexibility and can influence the compound's solubility and metabolic stability.
The carboxylic acid group at the fourth position of the oxane ring provides a site for further functionalization, such as esterification or amidation, which can modulate the compound's pharmacokinetic profile. Additionally, the hydroxyl group on the pyrrolidine ring can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets. These features make 4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid a promising candidate for developing novel therapeutic agents.
In recent years, there has been growing interest in heterocyclic compounds as pharmacological tools due to their diverse biological activities and favorable pharmacokinetic properties. The combination of a pyrrolidine and oxane scaffold in 4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid aligns with this trend, as both moieties have been extensively studied for their potential in drug development. For instance, pyrrolidine derivatives have shown efficacy in treating neurological disorders, cardiovascular diseases, and infectious diseases, while oxane-based compounds are known for their stability and bioavailability.
One of the most compelling aspects of 4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid is its potential as a building block for drug discovery. Researchers have leveraged similar scaffolds to develop inhibitors targeting enzymes such as kinases and proteases, which are key players in various disease pathways. The structural features of this compound allow for selective interactions with biological targets, minimizing off-target effects. Furthermore, its solubility profile can be optimized through modifications at the carboxylic acid or hydroxyl groups, enhancing its suitability for oral or injectable formulations.
The synthesis of 4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid presents both challenges and opportunities for chemists. The integration of multiple functional groups into a single molecule requires careful planning to ensure regioselectivity and yield optimization. Advances in synthetic methodologies have made it possible to construct complex heterocycles more efficiently, enabling researchers to explore new derivatives with improved properties. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been particularly useful in building the desired framework.
Recent studies have highlighted the importance of understanding the conformational dynamics of heterocyclic compounds like 4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid in their biological context. Computational modeling and spectroscopic techniques have provided insights into how these molecules interact with proteins and other biomolecules. For example, molecular dynamics simulations have revealed that the flexibility of the oxane ring influences binding affinity by allowing optimal alignment with target residues. Such findings are crucial for designing next-generation drugs with enhanced efficacy.
The pharmaceutical industry has increasingly recognized the value of natural product-inspired scaffolds in drug development. Many commercially successful drugs contain heterocyclic motifs derived from natural sources, underscoring their biological relevance. While 4-(3-Hydroxypyrrolidin-3-yl)oxane-4-carboxylic acid is not directly derived from a natural product, its structural features echo those found in biologically active molecules. This connection has fueled interest in exploring its potential as a lead compound for further optimization.
In conclusion,4-(3-Hydroxypyrrolidin-3-yloxyane)-carbonyl groupic acide (CAS No 2384598 60 9) stands out as a promising candidate for pharmaceutical research due to its unique structural features and potential biological activities The presence of both hydroxyl carboxylic acide groups offers numerous opportunities for chemical modification enabling researchers to design derivatives with tailored properties Advances in synthetic chemistry computational modeling pharmacokinetic studies continue to enhance our understanding of this compound s potential making it an exciting area for future exploration
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